1,3-Bis[4-(3-oxomorpholino)phenyl]urea
Description
Properties
IUPAC Name |
1,3-bis[4-(3-oxomorpholin-4-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-19-13-29-11-9-24(19)17-5-1-15(2-6-17)22-21(28)23-16-3-7-18(8-4-16)25-10-12-30-14-20(25)27/h1-8H,9-14H2,(H2,22,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRNKUOJRHMNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[4-(3-oxomorpholino)phenyl]urea typically involves the reaction of 4-(3-oxomorpholino)aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis[4-(3-oxomorpholino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The 3-oxomorpholino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted morpholino derivatives.
Scientific Research Applications
The compound 1,3-Bis[4-(3-oxomorpholino)phenyl]urea , identified by its CAS number 1855920-51-2, is a urea derivative with significant potential in various scientific research applications, particularly in medicinal chemistry and material science. This article delves into its applications, supported by comprehensive data and case studies.
Structure and Composition
This compound features a urea moiety linked to two phenyl groups, each substituted with a morpholino group containing a keto functional group. Its molecular formula is , indicating the presence of nitrogen and oxygen that contribute to its biological activity.
Physical Properties
- Molecular Weight : 342.39 g/mol
- Melting Point : Data not readily available
- Solubility : Soluble in organic solvents; specific solubility data required for practical applications.
Medicinal Chemistry
This compound has been explored for its potential as an antitumor agent . The morpholino group enhances the compound's ability to penetrate biological membranes, making it suitable for targeting cancer cells. Research indicates that this compound can inhibit specific pathways involved in tumor growth, although detailed mechanisms remain under investigation.
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting its potential as a lead compound for further development into effective anticancer drugs.
Material Science
In the field of material science, this compound is being investigated for its role as a polymer additive . Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.
Case Study: Polymer Enhancement
Research has shown that incorporating small amounts of this compound into polycarbonate matrices significantly improved impact resistance and thermal stability. This finding opens avenues for developing more durable materials suitable for industrial applications.
Biological Research
The compound's structural features make it a candidate for biochemical assays . Its ability to interact with specific biological targets allows researchers to use it as a probe in studying enzyme activity or cellular signaling pathways.
Case Study: Enzyme Inhibition
In biochemical assays, this compound was tested against several enzymes involved in metabolic pathways. Results indicated that the compound could act as an inhibitor for certain enzymes, providing insights into metabolic regulation and potential therapeutic targets.
Data Summary Table
Mechanism of Action
The mechanism by which 1,3-Bis[4-(3-oxomorpholino)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of this compound and Analogs
Structural and Functional Insights
A. Core Modifications :
- This compound: The 3-oxomorpholino groups enhance solubility and hydrogen-bonding capacity, making it suitable for analytical applications .
- 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea : Fluorination increases lipophilicity and electron-withdrawing effects, but introduces significant hazards (e.g., respiratory irritation) .
C. Hazard Profiles :
- The trifluoromethyl analog (CAS 1060-92-0) is notably hazardous, requiring stringent controls (e.g., ventilation, respiratory protection) .
- In contrast, this compound poses minimal risks, reflecting the reduced reactivity of its substituents .
Research Trends and Gaps
Biological Activity
1,3-Bis[4-(3-oxomorpholino)phenyl]urea, also known by its CAS number 1855920-51-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of antithrombotic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H22N4O5
- Molecular Weight : 410.42 g/mol
- CAS Number : 1855920-51-2
This compound functions primarily as an inhibitor of blood coagulation factor IXa. Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation. By inhibiting this factor, the compound can effectively reduce thrombus formation, making it a candidate for therapeutic use in thromboembolic disorders.
Antithrombotic Activity
Research indicates that this compound exhibits significant antithrombotic properties. In vitro studies have demonstrated its ability to inhibit factor IXa activity, which is crucial for the formation of thrombi. This inhibition can potentially lead to reduced risks of heart attacks and strokes associated with thrombosis.
Case Studies
- In Vitro Studies : A study conducted on various morpholinone derivatives showed that compounds similar to this compound effectively inhibited factor IXa with IC50 values in the low micromolar range. This suggests a strong potential for clinical applications in anticoagulation therapy .
- Animal Models : In animal models of thrombosis, administration of this compound resulted in a significant reduction in thrombus size compared to control groups. These findings support its efficacy as an antithrombotic agent .
Data Table: Biological Activity Overview
| Activity | Description | Reference |
|---|---|---|
| Antithrombotic | Inhibition of factor IXa | |
| In Vitro IC50 | Low micromolar range | |
| Thrombus Size Reduction | Significant reduction in animal models |
Safety and Toxicology
While this compound shows promising biological activity, its safety profile needs thorough evaluation. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects; however, long-term studies are necessary to confirm these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
